3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a brominated benzamide derivative featuring a thiazolo[5,4-b]pyridine moiety and a methyl-substituted phenyl group. Its molecular formula is C₂₀H₁₄BrN₃OS, with an average mass of 424.316 Da and a monoisotopic mass of 423.004095 Da . The compound is registered under ChemSpider ID 4255407 and CAS number 863593-64-0 . The thiazolo-pyridine system confers unique electronic properties, while the bromine atom at the 3-position of the benzamide and the methyl group on the phenyl ring influence steric and solubility characteristics.
Properties
IUPAC Name |
3-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS/c1-12-15(19-24-17-9-4-10-22-20(17)26-19)7-3-8-16(12)23-18(25)13-5-2-6-14(21)11-13/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYIVJLGYIKMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)Br)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action for 3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Systems: The thiazolo-pyridine system in the target compound differs from pyridine (Compound 35) and tetrazole (DN8) in electronic properties.
Substituent Effects: The methyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to the unsubstituted analog (logP ~3.0) . Bromine position: 3-Bromo substitution (target compound) vs.
Mass and Solubility: The methyl group adds ~14 Da to the monoisotopic mass compared to the unsubstituted thiazolo-pyridine analog, reducing aqueous solubility by ~20% (predicted) .
Biological Activity
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the para position relative to the benzamide group, a thiazolo[5,4-b]pyridine moiety, and a methyl substitution on the phenyl ring. Its molecular formula is C16H15BrN2S. The presence of these functional groups contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrN2S |
| Molecular Weight | 363.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Target Interactions
The thiazolo[5,4-b]pyridine structure is known for its ability to interact with various biological targets. Research indicates that this compound acts primarily as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme crucial for cell growth and survival pathways. By inhibiting PI3K, the compound may exhibit anti-cancer properties and potential in treating inflammatory diseases .
Biochemical Pathways
The interaction with PI3K leads to downstream effects on several signaling pathways involved in cell proliferation and apoptosis. Additionally, thiazolo[5,4-b]pyridines have shown antioxidant and antimicrobial activities, suggesting broader therapeutic applications beyond oncology .
Antimicrobial Activity
In a study evaluating the antimicrobial properties of related thiazolo[5,4-b]pyridine derivatives, compounds similar to this compound demonstrated significant inhibitory effects against various bacterial strains. For example, MIC values as low as 0.21 μM were reported against Pseudomonas aeruginosa and Escherichia coli for structurally related compounds .
Cytotoxicity Assays
Cytotoxicity assays conducted using MTT assays on HaCat and Balb/c 3T3 cell lines revealed promising results for derivatives of thiazolo[5,4-b]pyridines. The most active compounds exhibited IC50 values comparable to established anticancer agents like doxorubicin, indicating strong potential for further development as anticancer therapeutics .
Case Studies
- Anticancer Potential : A recent study focused on the anticancer effects of thiazolo[5,4-b]pyridine derivatives found that they induce apoptosis in cancer cells through the modulation of PI3K/Akt signaling pathways. The study highlighted that compounds with similar structures to this compound showed significant tumor growth inhibition in xenograft models of colorectal cancer .
- Antioxidant Activity : Another investigation assessed the antioxidant capabilities of thiazolo[5,4-b]pyridine derivatives. The results indicated that these compounds could scavenge free radicals effectively, suggesting their utility in preventing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
